N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide is a chemical compound with a complex structure that includes a cyano group, a methyl group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide typically involves the reaction of 3-cyano-4-methylbenzylamine with an appropriate oxirane derivative under controlled conditions. One common method involves the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of formic acid (HCOOH) at a temperature of 40°C. The reaction mixture is stirred for a specific duration, followed by separation and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of formic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Diols.
Reduction: Amines.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Cyano-4-methylphenyl)methyl]methacrylamide
- N-[(3-Cyano-4-methylphenyl)methyl]acrylamide
- N-[(3-Cyano-4-methylphenyl)methyl]propionamide
Uniqueness
N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the cyano group and oxirane ring makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
N-[(3-cyano-4-methylphenyl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-2-3-9(4-10(8)5-13)6-14-12(15)11-7-16-11/h2-4,11H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOPQVQTFWYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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